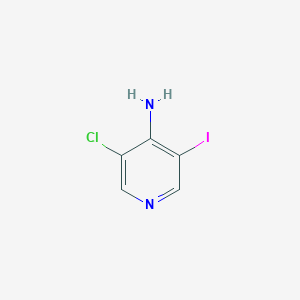

3-Chloro-5-iodopyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-iodopyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVZWHCGHXKZHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305498 | |

| Record name | 3-Chloro-5-iodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300750-79-1 | |

| Record name | 3-Chloro-5-iodo-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300750-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-iodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-iodopyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Chloro-5-iodopyridin-4-amine (CAS No. 1300750-79-1). As a halogenated pyridine derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of chloro and iodo substituents on the 4-aminopyridine scaffold offers unique opportunities for synthetic diversification, making a thorough understanding of its properties essential for its application. This document consolidates available data, outlines robust experimental protocols for the determination of key physicochemical parameters, and offers insights into its safe handling and storage.

Introduction: The Significance of this compound in Modern Drug Discovery

Halogenated heterocycles are cornerstones of contemporary medicinal chemistry, offering a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The pyridine ring, a privileged scaffold in numerous approved drugs, when substituted with halogens, provides chemists with critical tools to fine-tune properties such as metabolic stability, binding affinity, and membrane permeability.

This compound is a trifunctional scaffold featuring an amino group, a chlorine atom, and an iodine atom. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The chloro and iodo substituents can be selectively manipulated in various cross-coupling reactions, while the amino group provides a handle for further derivatization. Understanding the fundamental physicochemical properties of this molecule is the first and most critical step in harnessing its synthetic potential.

Molecular and Chemical Identity

A solid understanding of the basic molecular and chemical identifiers is crucial for sourcing, handling, and documenting research involving this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1300750-79-1 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.46 g/mol | |

| Canonical SMILES | C1=C(C(=C(C=N1)I)N)Cl | N/A |

| InChI | InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| InChIKey | SNVZWHCGHXKZHV-UHFFFAOYSA-N | |

| Appearance | Solid | |

| Purity | ≥95% (Commercially available) |

Predicted and Known Physicochemical Properties

Due to the novelty of this specific isomer, much of the available data on its physicochemical properties is based on computational predictions. Where available, experimentally derived data is noted.

Lipophilicity (XlogP)

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP value provides an initial assessment of the compound's behavior in biological systems.

| Parameter | Predicted Value | Source |

| XlogP | 1.4 | N/A |

This moderate XlogP value suggests that this compound is likely to have a balanced solubility profile, with some solubility in both aqueous and lipid environments.

Boiling Point

While this compound is a solid at room temperature, a predicted boiling point is available from some commercial suppliers. It is important to note that this is likely a computational estimation.

| Property | Predicted Value | Source |

| Boiling Point | Not available | N/A |

Mass Spectrometry Data

Predicted mass spectrometry data can aid in the identification and characterization of the compound during synthesis and analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 254.91805 |

| [M+Na]⁺ | 276.89999 |

| [M-H]⁻ | 252.90349 |

| [M+NH₄]⁺ | 271.94459 |

| [M+K]⁺ | 292.87393 |

Experimental Protocols for Physicochemical Property Determination

The lack of comprehensive experimental data for this compound necessitates the use of standardized laboratory protocols for its characterization. The following sections detail the methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining solubility using UV-Vis spectrophotometry.

pKa Determination

The pKa value(s) of this compound will dictate its ionization state at different pH values, which is a critical determinant of its biological activity and formulation characteristics. The pyridine nitrogen and the exocyclic amino group are both potential sites of protonation.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic sites. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve, which corresponds to the point of half-neutralization of the basic functional group(s). The first derivative of the titration curve can be used to accurately locate the equivalence point(s).

Diagram of pKa Determination Workflow

Caption: Workflow for determining pKa by potentiometric titration.

Spectral Characterization

Detailed spectral analysis is essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the chloro, iodo, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbon atoms will be significantly affected by the attached halogens and the amino group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: Typically in the region of 3300-3500 cm⁻¹ for the amino group.

-

C=C and C=N stretching: In the aromatic region of approximately 1400-1600 cm⁻¹.

-

C-Cl and C-I stretching: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.

Synthesis Outline

This compound can be synthesized from commercially available 4-amino-3-chloropyridine. The key transformation is the regioselective iodination of the pyridine ring. [1] Reaction Scheme:

4-amino-3-chloropyridine → this compound

Reagents and Conditions: A common method for the iodination of activated pyridine rings involves the use of an iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), in the presence of a base.

Diagram of Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its structural components and data for related compounds.

-

General Hazards: Halogenated aromatic amines should be handled with care as they can be irritants and are potentially toxic. [2][3]* Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Inhalation, Skin, and Eye Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere storage is recommended to prevent degradation.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. This guide has compiled the available physicochemical data and outlined the necessary experimental protocols to fully characterize this compound. A thorough understanding of its properties, coupled with safe handling practices, will enable researchers to effectively utilize this molecule in the design and synthesis of novel therapeutic agents.

References

Sources

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-Chloro-5-iodopyridin-4-amine

Introduction: The Challenge of Unambiguous Structure Elucidation

For researchers and professionals in drug development, the precise structural confirmation of novel heterocyclic compounds is a non-negotiable cornerstone of chemical synthesis and characterization. 3-Chloro-5-iodopyridin-4-amine, a polysubstituted pyridine, presents a unique spectroscopic puzzle due to the complex interplay of its substituents. The presence of an amino group (a strong electron-donating group) and two different halogen atoms (electron-withdrawing with varying electronegativity and size) on the pyridine ring creates a distinct electronic environment that is reflected in its Nuclear Magnetic Resonance (NMR) spectra.

While direct experimental spectra for this specific compound are not widely published, this guide provides a comprehensive analysis based on established principles of NMR spectroscopy and comparative data from structurally related analogues. We will delve into the predicted 1H and 13C NMR data, explain the rationale behind these predictions, outline a robust experimental protocol for data acquisition, and present a logical workflow for its structural validation.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following numbering scheme for this compound will be used throughout this guide.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-5-iodopyridin-4-amine

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the mass spectrometric analysis of 3-chloro-5-iodopyridin-4-amine, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural steps to explain the underlying scientific rationale for key experimental choices. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and verifiable analytical characterization of this and similar small molecules. The protocols herein are structured as self-validating systems, leveraging the compound's unique isotopic signatures for confident identification. This guide covers sample preparation, instrumentation, data interpretation, and fragmentation analysis, supported by high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.

Introduction: The Analytical Imperative

This compound is a vital molecular scaffold, serving as a key intermediate in the synthesis of complex, biologically active molecules such as kinase inhibitors for therapeutic applications.[2] Its precise molecular structure, featuring a pyridine core substituted with an amine group, a chlorine atom, and an iodine atom, dictates its chemical reactivity and, ultimately, the success of multi-step syntheses.[1][2]

Therefore, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as the principal analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide addresses the specific challenges and opportunities in analyzing this molecule, including leveraging its distinct isotopic composition for confident identification and elucidating its fragmentation pathways to confirm structural integrity.

Analyte Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.

Chemical Structure:

Figure 1. Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄ClIN₂ | [3][4] |

| Average Molecular Weight | 254.458 g/mol | [4] |

| Monoisotopic Mass | 253.91077 Da | [3] |

| Predicted XlogP | 1.4 |[3] |

Predicted Ionization Behavior: The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine) makes this molecule an excellent candidate for positive mode electrospray ionization (ESI+). In an acidic mobile phase, these sites are readily protonated to form the pseudomolecular ion, [M+H]⁺.

Experimental Methodology: A Validated Workflow

This section details the complete workflow, from sample preparation to data acquisition, using a high-resolution Q-TOF mass spectrometer. This instrument class is chosen for its ability to provide both accurate mass measurements for formula confirmation and MS/MS data for structural elucidation.[5][6]

Sample and Reagent Preparation

Rationale: Proper sample preparation is critical to avoid artifacts and ensure reproducible ionization. The use of high-purity solvents and a proton source (formic acid) is essential for efficient ESI.[7]

Protocol:

-

Reagents:

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Water

-

Optima™ LC/MS-grade Formic Acid (FA)

-

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of MeOH.

-

Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a solvent mixture of 50:50 Methanol:Water + 0.1% FA. This concentration is typically sufficient for direct infusion analysis on modern ESI-MS systems.

Direct Infusion Q-TOF MS Analysis

Rationale: Direct infusion provides a rapid method to optimize MS parameters and confirm the molecular weight of the pure substance without chromatographic separation.

Experimental Workflow Diagram

Caption: Workflow for direct infusion MS analysis.

Table 2: Optimized Q-TOF Mass Spectrometer Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Ion Source | Electrospray Ionization (ESI) | Ideal for pre-charged or polar analytes in solution.[8] |

| Ionization Mode | Positive (+) | The analyte contains basic nitrogen atoms, readily accepting a proton.[7] |

| Capillary Voltage | 3.5 kV | Optimal voltage to generate a stable Taylor cone and efficient ion emission.[9] |

| **Nebulizing Gas (N₂) ** | 35 psi | Assists in droplet formation. |

| Drying Gas (N₂) Temp | 325 °C | Facilitates solvent evaporation from droplets.[10] |

| Drying Gas (N₂) Flow | 8 L/min | Removes solvent vapor from the ion source. |

| Cone Voltage | 20 V | A low voltage is used to gently transfer ions into the vacuum region, minimizing in-source fragmentation and preserving the molecular ion.[9][11][12] |

| Mass Analyzer | Quadrupole Time-of-Flight | Provides high mass accuracy (<5 ppm) and resolution. |

| Acquisition Range | m/z 50 - 500 | Covers the expected molecular ion and its potential fragments. |

| MS/MS Collision Gas | Argon |

| Collision Energy (CE) | 25 eV | Optimized to induce characteristic fragmentation for structural confirmation. |

Data Interpretation: From Spectrum to Structure

Full Scan MS: Confirming Identity and Formula

The full scan mass spectrum provides two critical pieces of information for identity confirmation: the accurate mass of the protonated molecular ion, [M+H]⁺, and its characteristic isotopic pattern.

-

Accurate Mass: The theoretical monoisotopic mass of the protonated molecule [C₅H₅ClIN₂]⁺ is 254.9180 Da . A high-resolution instrument should measure this ion with a mass error of less than 5 ppm.

-

Isotopic Pattern (Self-Validation): The presence of chlorine provides a definitive validation checkpoint. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[13][14] This results in two distinct peaks for any chlorine-containing ion, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.[14][15][16] Iodine is monoisotopic (¹²⁷I) and does not contribute to this pattern.[17]

Table 3: Expected Molecular Ion Cluster for [M+H]⁺

| Ion | Isotopic Composition | Theoretical m/z | Expected Relative Abundance |

|---|---|---|---|

| [M+H]⁺ | C₅H₅³⁵Cl¹²⁷IN₂⁺ | 254.9180 | 100% |

| [M+1+H]⁺ | ¹³CC₄H₅³⁵Cl¹²⁷IN₂⁺ | 255.9214 | ~5.5% |

| [M+2+H]⁺ | C₅H₅³⁷Cl¹²⁷IN₂⁺ | 256.9151 | ~32% |

The observation of the m/z 256.9 peak at approximately one-third the intensity of the m/z 254.9 peak is a powerful confirmation of the presence of a single chlorine atom in the molecule.

MS/MS Fragmentation Analysis: Structural Elucidation

Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of a selected precursor ion (in this case, m/z 254.9) and analyzing the resulting product ions.[18] The fragmentation pattern is dictated by the weakest bonds in the molecule. For this compound, the Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine or other bonds within the aromatic ring.

Proposed Primary Fragmentation Pathway: The most probable initial fragmentation event is the neutral loss of an iodine radical (I•, 126.9044 u) or hydrogen iodide (HI, 127.9123 u). The loss of the iodine radical is often a dominant pathway for iodo-aromatic compounds.[17]

Fragmentation Pathway Diagram

Caption: Proposed MS/MS fragmentation of [M+H]⁺.

Table 4: Key Product Ions and Proposed Structures

| Precursor m/z | Product Ion m/z | Neutral Loss | Proposed Formula | Notes |

|---|---|---|---|---|

| 254.9180 | 128.0141 | I• (126.90 u) | [C₅H₅ClN₂]⁺ | Primary Fragment. Represents the 3-chloropyridin-4-amine cation. This fragment MUST exhibit the characteristic ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl at m/z 128/130.[19] |

| 254.9180 | 127.0008 | HI (127.91 u) | [C₅H₄ClN]⁺ | Represents the 3-chloropyridine radical cation. This ion would also show the chlorine isotopic pattern. |

The presence of the fragment at m/z 128.0141, along with its corresponding isotope peak at m/z 130.0112, provides conclusive evidence for the core structure of the molecule after the loss of iodine.

Troubleshooting and Advanced Considerations

-

In-Source Fragmentation: If the molecular ion [M+H]⁺ is weak or absent in the full scan spectrum, it may be fragmenting within the ion source. This is typically caused by an excessively high cone voltage.[11][12] Solution: Systematically decrease the cone voltage (e.g., from 40V down to 15V) to reduce the kinetic energy of the ions, thereby promoting the survival of the precursor ion.[9]

-

Deiodination: The use of formic acid, while beneficial for ionization, can sometimes induce deiodination of susceptible compounds within the ESI source.[20] If an unexpected peak corresponding to [M+H-I+H]⁺ (deiodinated compound) is observed, consider using a less aggressive mobile phase modifier like acetic acid for comparison.

-

Adduct Formation: In the absence of an acid modifier, sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts may be observed, especially if using glass containers or lower-purity salts. These are identified by their mass difference from the protonated ion (+21.98 Da for Na⁺ vs H⁺). The use of 0.1% formic acid strongly favors protonation and suppresses adduct formation.

Conclusion

This guide outlines a robust and self-validating Q-TOF mass spectrometry method for the definitive analysis of this compound. By leveraging high-resolution mass measurement of the molecular ion, confirming the mandatory chlorine isotopic pattern, and elucidating the predictable fragmentation pathway via MS/MS, researchers can achieve unambiguous structural confirmation. The causality-driven explanations for parameter selection and troubleshooting advice provided herein empower scientists to adapt this methodology for similar halogenated small molecules, ensuring data integrity and confidence in synthetic and developmental chemistry workflows.

References

- Vertex AI Search. (2021). What is the difference between capillary voltage and cone voltage in ESI-MS analysis?

- LCGC Blog. (2020).

- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- McIndoe, J. S., & Nicholson, B. K. (2000). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry.

- Pitt, J. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS.

- Separation Science. (n.d.). Adjusting electrospray voltage for optimum results.

- Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews.

- Hofmann, D., & Hoberg, A. M. (2014). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. Environmental Science & Technology.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Ivanisevic, J., & Siuzdak, G. (2013). Liquid Chromatography Quadrupole Time-of-Flight Characterization of Metabolites Guided by the METLIN Database.

- PubChem. (n.d.). This compound.

- ResearchGate. (2025).

- Shunyuansheng bio-pharmtech co., ltd. (n.d.). Factory sells this compound 1300750-79-1 with sufficient production capacity.

- PubChem. (n.d.). 3-Chloropyridin-4-amine.

- ChemicalBook. (2024).

- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane.

- ResearchGate. (2025).

- Loo, J. A., Udseth, H. R., & Smith, R. D. (1989).

- Wikipedia. (n.d.).

- Benchchem. (n.d.). This compound.

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. This compound | 1300750-79-1 | Benchchem [benchchem.com]

- 3. PubChemLite - this compound (C5H4ClIN2) [pubchemlite.lcsb.uni.lu]

- 4. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]

- 5. Liquid Chromatography Quadrupole Time-of-Flight Characterization of Metabolites Guided by the METLIN Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adjusting electrospray voltage for optimum results | Separation Science [sepscience.com]

- 8. Principles of Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lab.semi.ac.cn [lab.semi.ac.cn]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. 3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Illuminating the Solid State: A Technical Guide to the X-ray Crystal Structure Determination of 3-Chloro-5-iodopyridin-4-amine

For Immediate Release

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 3-Chloro-5-iodopyridin-4-amine. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the time of this writing, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to successfully determine its three-dimensional atomic arrangement. The protocols outlined herein are based on established best practices in small-molecule crystallography and are designed to ensure data integrity, structural accuracy, and meaningful interpretation.

The strategic placement of chloro and iodo substituents on the pyridin-4-amine scaffold makes this molecule a significant building block in medicinal chemistry. Halogenated pyridines are known to be versatile synthetic intermediates for creating complex, biologically active molecules, including kinase inhibitors for cancer therapy.[1] The determination of its precise crystal structure is paramount for understanding its solid-state properties, intermolecular interactions, and for facilitating structure-based drug design.

The Crystallization Imperative: From Solution to Single Crystal

The journey to a crystal structure begins with the growth of a high-quality single crystal. For a small organic molecule like this compound, several common techniques can be employed. The choice of solvent is critical and often requires empirical screening.

Step-by-Step Protocol for Crystal Growth

-

Solvent Selection: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature and with gentle heating. The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature.

-

Insulate the container (e.g., by placing it in a Dewar flask filled with warm water) to promote slow cooling to room temperature.[2] This gradual decrease in temperature reduces the solubility and encourages the formation of well-ordered crystals.

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble (the "solute solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the solute solvent (the "precipitant").[2]

-

Over time, the precipitant vapor will diffuse into the solute solvent, gradually reducing the solubility of the compound and inducing crystallization.

-

Unveiling the Structure: Single-Crystal X-ray Diffraction Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the process of X-ray diffraction analysis can begin.[3] This workflow is a multi-stage process that involves data collection, data processing, structure solution, and refinement.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

Modern single-crystal X-ray diffractometers are equipped with sophisticated software suites like CrysAlisPro or APEX that automate much of the data collection and processing.[4][5][6]

-

Crystal Mounting and Centering: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. The crystal is then precisely centered in the X-ray beam.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

-

Integration and Scaling: After data collection, the software integrates the raw diffraction spots to determine their intensities. These intensities are then scaled and corrected for experimental factors such as absorption.[7]

Structure Solution and Refinement

The processed reflection data is then used to solve and refine the crystal structure, typically using the SHELX suite of programs.[8]

-

Structure Solution: Using direct methods (implemented in programs like SHELXS), the initial phases of the structure factors are determined, leading to an initial electron density map from which the positions of the heavier atoms (in this case, iodine and chlorine) can be identified.[8]

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure (in a program like SHELXL).[1][9] This iterative process involves adjusting atomic positions, and thermal displacement parameters until the calculated diffraction pattern closely matches the observed pattern. Hydrogen atoms are typically placed in calculated positions.

Ensuring Scientific Integrity: Structure Validation

A critical and non-negotiable step in any crystal structure determination is rigorous validation. This ensures the accuracy and reliability of the structural model. The primary tool for this is the IUCr's checkCIF service, which utilizes the PLATON software.[10][11][12]

The validation process checks for a multitude of potential issues, including:

-

Correct space group assignment.

-

Unusual bond lengths and angles.

-

Anomalous atomic displacement parameters (ADPs).

-

Missed solvent molecules or disorder.

Any "ALERTS" generated by checkCIF must be carefully investigated and addressed before the structure is considered complete and ready for publication or further analysis.[13]

Beyond the Molecule: Analysis of Intermolecular Interactions

A key benefit of determining a crystal structure is the ability to analyze how molecules pack in the solid state. For this compound, the presence of iodine, chlorine, and amine functionalities suggests the likelihood of significant intermolecular interactions, such as hydrogen and halogen bonding.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[14][15][16][17] This method maps various properties onto a surface that defines the boundary of a molecule in the crystalline environment.

Key features of Hirshfeld analysis include:

-

dnorm Surface: This surface highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.[16]

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, H···Cl, H···I, N···H) to the overall crystal packing.[14][17][18]

Given the atoms present in this compound, a Hirshfeld analysis would be expected to reveal the importance of N-H···N hydrogen bonds between the amine and pyridine nitrogen, as well as potential C-I···N or C-Cl···N halogen bonds, which are significant in crystal engineering.[19][20][21][22][23]

Data Archiving and Reporting: The Crystallographic Information File (CIF)

The final, validated crystal structure is compiled into a Crystallographic Information File (CIF). The CIF is the standard format for archiving and communicating crystallographic data, as mandated by the International Union of Crystallography (IUCr).[24][25][26][27][28]

A complete CIF contains all the necessary information to reproduce the crystal structure and its analysis, including:

-

Unit cell parameters

-

Data collection and refinement details

-

Atomic coordinates and displacement parameters

-

Bond lengths, angles, and torsion angles

Hypothetical Crystallographic Data Summary

The following table presents a hypothetical summary of the kind of data that would be generated from a successful crystal structure determination of this compound, based on typical values for similar small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₄ClIN₂ |

| Formula Weight | 254.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 978 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.728 |

| Absorption Coeff. (mm⁻¹) | 3.5 |

| F(000) | 480 |

| Reflections Collected | 5000 |

| Unique Reflections | 1800 |

| R_int | 0.04 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| Goodness-of-Fit on F² | 1.05 |

This guide provides a robust framework for the successful determination and analysis of the X-ray crystal structure of this compound. By following these field-proven protocols, researchers can obtain high-quality structural data that will be invaluable for advancing research in medicinal chemistry and materials science.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved from [Link]

-

CIF 1.1 syntax specification. (n.d.). Iucr.org. Retrieved from [Link]

-

Crystallographic Information File. (2023, December 1). In Wikipedia. Retrieved from [Link]

-

CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (1996, May). Journal of research of the National Institute of Standards and Technology, 101(3). Retrieved from [Link]

-

CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (1996). Journal of Research of the National Institute of Standards and Technology, 101(3), 341. Retrieved from [Link]

-

Introduction to Powder Crystallographic Information File (CIF). (n.d.). Ucsb.edu. Retrieved from [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

-

Chapter 6.1.2 SHELXL-97. (n.d.). Retrieved from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. Retrieved from [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Lenstra, A. T. H., Jones, P. G., & Kennard, O. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1146. Retrieved from [Link]

-

Hubschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. Retrieved from [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). Magnetochemistry, 7(1), 12. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Azom.com. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1835-1849. Retrieved from [Link]

-

Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. (2014, May 29). Accounts of Chemical Research. Retrieved from [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics. Retrieved from [Link]

-

Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. (2024, February 15). Crystal Growth & Design. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum.com. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica. Section D, Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]

-

Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. (n.d.). Iucr.org. Retrieved from [Link]

-

An overview of PLATON/PLUTON crystal structure validation. (2010, January 3). ScienceDirect. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. (n.d.). Iucr.org. Retrieved from [Link]

-

Validating and Checking Crystal Structures: Best Practices and Automated Tools. (2025, December 27). Slideplayer.com. Retrieved from [Link]

-

APEX Software. (n.d.). Bruker.com. Retrieved from [Link]

-

CrysAlisPro Download. (2025, November 6). Softpedia.com. Retrieved from [Link]

- Protein XRD Protocols - X-ray Diffraction Data Processing. (n.d.). Google.com.

- Jones, P. G. (n.d.). Crystal growing. Reza Latifi.

-

Halogen Bonds of Halotetrafluoropyridines in Crystals and Co‐crystals with Benzene and Pyridine. (2025, October 18). ResearchGate. Retrieved from [Link]

-

Halogen Bonding in Crystal Engineering. (n.d.). Semantic Scholar. Retrieved from [Link]

-

DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. (n.d.). Retrieved from [Link]

-

Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Ben Yahia, H., Sabri, S., Essehli, R., Kasak, P., Drogosz-Stachowicz, J., Janecka, A., & El Bali, B. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS omega, 5(42), 27756–27765. Retrieved from [Link]

-

Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rezalatifi.okstate.edu [rezalatifi.okstate.edu]

- 3. excillum.com [excillum.com]

- 4. rigaku.com [rigaku.com]

- 5. APEX Software | Bruker [bruker.com]

- 6. crysalispro.software.informer.com [crysalispro.software.informer.com]

- 7. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 10. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure validation in chemical crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. platonsoft.nl [platonsoft.nl]

- 13. PPT - Validating and Checking Crystal Structures: Best Practices and Automated Tools PowerPoint Presentation - ID:3146252 [slideserve.com]

- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

- 17. Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. iucr.org [iucr.org]

- 25. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 26. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

Solubility of 3-Chloro-5-iodopyridin-4-amine in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-iodopyridin-4-amine in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry. We will explore the physicochemical properties of the molecule, present its expected solubility profile across a range of common organic solvents, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.

Introduction: The Critical Role of Solubility

This compound is a halogenated aminopyridine derivative with a molecular structure primed for diverse chemical modifications. Its utility as an intermediate in the synthesis of complex therapeutic agents makes a thorough understanding of its physical properties essential. Among these, solubility stands out as a critical parameter. Poor solubility can lead to challenges in reaction chemistry, purification, formulation, and ultimately, result in low or erratic absorption in vivo.[2][3]

This guide moves beyond a simple data table, delving into the causal relationships between molecular structure, solvent properties, and dissolution. By understanding the "why" behind the solubility data, scientists can make more informed decisions, from selecting an optimal reaction medium to designing a robust formulation strategy.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound imparts a unique combination of polar and nonpolar characteristics that dictate its interaction with various solvents.

-

Molecular Formula: C₅H₄ClIN₂[4]

-

Key Structural Features:

-

Pyridine Ring: The nitrogen atom in the aromatic ring acts as a hydrogen bond acceptor and introduces significant polarity.

-

Amine Group (-NH₂): This group is a potent hydrogen bond donor and acceptor, greatly enhancing potential interactions with polar protic solvents.

-

Halogen Substituents (-Cl, -I): The chloro and iodo groups are electron-withdrawing and increase the molecule's lipophilicity and molecular weight.

-

The interplay of the polar amine and pyridine functionalities with the lipophilic halogen atoms suggests a nuanced solubility profile, with a preference for polar solvents but with some affinity for less polar environments.

Theoretical Framework: "Like Dissolves Like" Revisited

The principle of "like dissolves like" is fundamental to predicting solubility.[6] A solute dissolves best in a solvent that shares similar intermolecular forces. For this compound, the following interactions are key:

-

Hydrogen Bonding: The primary driver for solubility in polar protic solvents (e.g., alcohols, water). The -NH₂ group can donate hydrogen bonds, while the pyridine nitrogen and -NH₂ group can accept them.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative atoms (N, Cl). This facilitates dissolution in polar aprotic solvents (e.g., DMSO, DMF) that also have strong dipoles.

-

Van der Waals Forces: These weaker forces, particularly London dispersion forces, are influenced by the iodo and chloro substituents. They are the primary mechanism for solubility in nonpolar solvents (e.g., hexane), though they are likely to be overcome by the strong polar interactions, predicting poor solubility in such media.[7]

The following diagram illustrates the relationship between the compound's features and solvent properties.

Caption: Relationship between molecular features and solvent interactions.

Quantitative Solubility Profile

While exhaustive experimental data for this specific compound is not publicly cataloged, the table below provides an expected solubility profile based on its physicochemical properties and established principles. These values should be considered illustrative and must be confirmed experimentally.

| Solvent Class | Solvent Name | Polarity Index | Expected Qualitative Solubility | Expected Quantitative Range (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 100 | |

| Acetonitrile | 5.8 | Soluble | 10 - 50 | |

| Polar Protic | Methanol | 5.1 | Soluble | 20 - 70 |

| Ethanol | 4.3 | Moderately Soluble | 5 - 20 | |

| Isopropanol (IPA) | 3.9 | Sparingly Soluble | 1 - 5 | |

| Water (pH 7) | 10.2 | Slightly Soluble | < 1 | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | 5 - 15 |

| Diethyl Ether | 2.8 | Slightly Soluble | < 1 | |

| Ketones | Acetone | 5.1 | Soluble | 10 - 30 |

| Halogenated | Dichloromethane (DCM) | 3.1 | Sparingly Soluble | 1 - 10 |

| Chloroform | 4.1 | Sparingly Soluble | 1 - 10 | |

| Nonpolar | Toluene | 2.4 | Insoluble | < 0.1 |

| Hexane | 0.1 | Insoluble | < 0.1 |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are crucial for regulatory submissions and internal decision-making.[2] The choice of method depends on the stage of drug development, balancing throughput with the need for thermodynamic accuracy.[8]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature under equilibrium conditions.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated HPLC-UV or LC-MS/MS system for concentration analysis

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg).

-

Solvent Addition: Add a precise volume (e.g., 10 mL) of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the suspension to equilibrate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the solid settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[2]

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particles.

-

Dilution: Perform a precise, pre-determined dilution of the filtrate with an appropriate solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations to determine the exact concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.

The following workflow diagram outlines the Shake-Flask method.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Protocol 2: Kinetic Solubility Determination (High-Throughput Turbidimetric Method)

Kinetic solubility assays are used in early drug discovery to quickly rank compounds. They measure the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous or organic medium.[3][8]

Objective: To rapidly estimate the solubility of this compound by identifying its precipitation point.

Materials:

-

10 mM DMSO stock solution of this compound

-

Selected organic solvents

-

96-well microplates (UV-transparent if using a spectrophotometer)

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of measuring turbidity (nephelometer or spectrophotometer at ~620 nm)

Step-by-Step Methodology:

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the solvent-containing wells to achieve the highest desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.[8]

-

Serial Dilution: Perform serial dilutions directly in the plate to create a range of compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation.[8]

-

Turbidity Measurement: Measure the turbidity or absorbance of each well using a plate reader.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity begins to significantly increase above the background, indicating the onset of precipitation.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling.

-

Hazard Identification: Based on data for structurally similar compounds and available SDS information, the compound should be considered harmful if swallowed and an irritant to the skin and eyes.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[10][11]

Conclusion

This compound exhibits a solubility profile dominated by its polar amine and pyridine functionalities. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents such as methanol. Conversely, its solubility is predicted to be poor in nonpolar media like hexane. The selection of an appropriate solvent is paramount and must be tailored to the specific application, whether it be for organic synthesis, purification, or formulation into a final drug product. The experimental protocols provided herein, particularly the gold-standard shake-flask method, offer a robust framework for generating the high-quality, reliable solubility data required to advance drug development programs.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google AI Search.

-

3-Chloro-4-iodopyridin-2-amine | C5H4ClIN2 | CID 51034459 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University. Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012). SciSpace. Retrieved from [Link]

- Summary of solubility measurement protocols of each company before harmonization. (n.d.). Google AI Search.

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Google AI Search.

-

solubility experimental methods.pptx - Slideshare. (n.d.). SlideShare. Retrieved from [Link]

-

<1236> Solubility Measurements - USP-NF. (2016). USP-NF. Retrieved from [Link]

-

BCS Guideline for solubility and Dissolution.pptx - Slideshare. (n.d.). SlideShare. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. Retrieved from [Link]

-

Factory sells this compound 1300750-79-1 with sufficient production capacity - Shunyuansheng bio-pharmtech co., ltd. (n.d.). Shunyuansheng Bio-Pharmtech Co., Ltd. Retrieved from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). World Health Organization. Retrieved from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020). European Medicines Agency. Retrieved from [Link]

-

Safety data sheet - ChemDmart. (n.d.). ChemDmart. Retrieved from [Link]

-

3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Solubility factors when choosing a solvent - Labclinics. (2020). Labclinics. Retrieved from [Link]

-

Influence of Solvent Nature on the Solubility of Halogenated Alkanes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound, 98% Purity, C5H4ClIN2, 25 grams - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]

- 5. This compound | 1300750-79-1 [sigmaaldrich.com]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. 3-Chloro-4-iodopyridin-2-amine | C5H4ClIN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [guidechem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Purity analysis of commercially available 3-Chloro-5-iodopyridin-4-amine

An In-Depth Technical Guide to the Purity Analysis of Commercially Available 3-Chloro-5-iodopyridin-4-amine

Abstract

This compound is a critical halogenated pyridine intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). As with any component in a pharmaceutical manufacturing stream, its purity is not merely a quality metric but a cornerstone of safety and efficacy in the final drug product. This guide provides a comprehensive, multi-modal analytical strategy for the robust purity assessment of this compound. We move beyond simple methodologies to explain the scientific rationale behind each technique, ensuring a self-validating and scientifically sound approach for researchers, analytical scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound (CAS No. 1300750-79-1) is a substituted pyridinamine with a molecular formula of C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol .[1] Its structural complexity, featuring both chlorine and iodine substituents, makes it a versatile synthon but also presents unique challenges in purity analysis. Impurities, which can arise from the synthetic route, degradation, or storage, may include starting materials, isomers, reaction byproducts, and residual solvents. These can have significant downstream effects, including altered reaction kinetics, the formation of toxic byproducts, and compromised final product stability.

A robust analytical strategy, therefore, must not only quantify the main analyte but also detect, identify, and quantify all significant impurities. This guide details an orthogonal approach, leveraging multiple analytical techniques to build a complete and trustworthy purity profile.

Understanding the Impurity Profile: A Synthesis-Based Approach

The quality of this compound is intrinsically linked to its synthesis. A common synthetic route involves the iodination of 4-amino-3-chloropyridine.[1] This process informs the likely impurity profile we must target in our analysis:

-

Starting Material: Unreacted 4-amino-3-chloropyridine.

-

Reagents & Byproducts: Residual iodinating agents (e.g., iodine, potassium iodide) or byproducts from their reactions.[1]

-

Isomeric Impurities: Positional isomers such as 3-chloro-4-iodopyridin-2-amine or 4-chloro-5-iodopyridin-2-amine, which may have similar chromatographic behavior.[2][3]

-

Over-reacted Species: Di-iodinated or other poly-halogenated pyridines.

-

Degradants: Products of hydrolysis, oxidation, or photodecomposition.

-

Residual Solvents: Solvents used during reaction and purification (e.g., water, tetrahydrofuran, N,N-dimethylformamide).[1]

The following analytical workflow is designed to address this complex matrix of potential contaminants.

Sources

An In-depth Technical Guide to CAS Number 1300750-79-1: Properties, Safety, and its Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1300750-79-1, 3-Chloro-5-iodopyridin-4-amine . It will delve into its chemical and physical properties, detailed safety and handling protocols, and its significant role as a key intermediate in the synthesis of investigational therapeutic agents, notably the Type I PRMT inhibitor, GSK3368715.

Part 1: Core Profile of this compound

This compound is a halogenated pyridine derivative. Its structure, featuring both chloro and iodo substitutions, makes it a versatile building block in medicinal chemistry and organic synthesis.[1]

Physicochemical Properties

| Property | Value |

| CAS Number | 1300750-79-1 |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.46 g/mol [3][4] |

| Synonyms | 4-Amino-3-chloro-5-iodopyridine, 3-chloro-5-iodo-4-pyridinamine |

| Purity | Typically offered at ≥95% |

| Appearance | Not available |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The following information is synthesized from available safety data sheets.

Hazard Identification:

-

GHS Classification: Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system).[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures and First Aid:

| Precautionary Statement | Description | First Aid Measures |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] | Inhalation: Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | Eye Contact: See precautionary statement. If eye irritation persists, get medical advice/attention. |

| P405 | Store locked up.[2] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Storage and Stability:

-

Conditions to Avoid: Dust generation, exposure to light, and moisture.[2][5]

-

Hazardous Decomposition Products: Carbon oxides, Hydrogen chloride, Hydrogen iodide, Nitrogen oxides.[2]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. For maintaining product quality, storing contents under argon is recommended.[5]

Experimental Protocols: General Handling and Use

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted based on the specific experimental context and institutional safety guidelines.

Workflow for Safe Handling and Use:

Caption: A generalized workflow for the safe handling of this compound.

Part 2: Role in the Synthesis of GSK3368715, a Type I PRMT Inhibitor

While this compound is a valuable chemical intermediate in its own right, its most notable application in recent scientific literature is as a precursor in the synthesis of GSK3368715 (also known as EPZ019997).[6] GSK3368715 is an orally active, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[6]

GSK3368715: An Overview

-

Mechanism of Action: GSK3368715 inhibits the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates catalyzed by PRMT1.[7] This modulation of protein function and gene expression can inhibit tumor cell proliferation, migration, and invasion.[7]

-

Therapeutic Potential: Dysregulation and overexpression of PRMT1 have been linked to various solid and hematopoietic cancers.[7] PRMT1 plays a role in DNA damage repair pathways, and its inhibition can enhance the efficacy of chemotherapy.[8] It is also involved in key signaling pathways in cancer, such as the Wnt/β-catenin and Notch signaling pathways.[8]

-

In Vitro and In Vivo Activity: GSK3368715 has demonstrated potent anti-proliferative activity in a broad range of cancer cell lines.[6][9] In preclinical xenograft models of various cancers, including pancreatic adenocarcinoma, clear cell renal carcinoma, and triple-negative breast cancer, GSK3368715 has shown significant tumor growth inhibition and even tumor regression at various doses.[9]

Inhibitory Activity of GSK3368715 against PRMTs:

| PRMT Isoform | IC₅₀ (nM) |

| PRMT1 | 3.1[6] |

| PRMT3 | 48[6] |

| PRMT4 | 1148[6] |

| PRMT6 | 5.7[6] |

| PRMT8 | 1.7[6] |

Clinical Development and Safety of GSK3368715

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3368715 in adults with advanced-stage solid tumors.[8][10]

-

Study Design: The trial involved escalating doses of oral once-daily GSK3368715.[10]

-

Adverse Events: A higher-than-expected incidence of thromboembolic events (TEEs) was observed, including grade 3 events and one grade 5 pulmonary embolism.[10] Dose-limiting toxicities were also reported at the 200 mg dose.[10]

-

Efficacy: The best response achieved was stable disease in 29% of patients.[10]

-

Outcome: Due to the observed TEEs, limited target engagement in tumor biopsies at lower doses, and a lack of significant clinical efficacy, the study was terminated early.[10]

Logical Relationship in Drug Development:

Caption: The progression from the starting material to the clinical evaluation of GSK3368715.

Part 3: Conclusion

This compound, identified by CAS number 1300750-79-1, is a crucial chemical intermediate with well-defined, albeit limitedly documented, physicochemical properties and clear handling and safety guidelines. Its primary significance for researchers in drug development lies in its role as a key building block for more complex molecules, such as the investigational drug GSK3368715. While the clinical development of GSK3368715 was halted due to safety concerns, the preclinical data on its mechanism of action and anti-cancer activity provide valuable insights for the continued development of PRMT inhibitors as a therapeutic class. Understanding the properties and handling of key intermediates like this compound is fundamental to the advancement of such research.

References

- This compound | 1300750-79-1 | Benchchem.

- This compound - AK Scientific, Inc.

- GSK3368715 is an Orally Active Type I PRMT Inhibitor - Network of Cancer Research.

- GSK3368715 (EPZ019997) | Type I PRMT Inhibitor - MedchemExpress.com.

- Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - SciSpace.

- Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PubMed Central.

- Definition of PRMT1 inhibitor GSK3368715 - NCI Drug Dictionary - N

- This compound|1300750-79-1 - MOLBASE.

- Factory sells this compound 1300750-79-1 with sufficient production capacity - Shunyuansheng bio-pharmtech co., ltd.

- 1300750-79-1 this compound AKSci 8287DP.

- This compound | 1300750-79-1 - Sigma-Aldrich.

- CAS 1300750-79-1: 3-Chloro-5-iodo-4-pyridinamine - CymitQuimica.

- SAFETY D

Sources

- 1. CAS 1300750-79-1: 3-Chloro-5-iodo-4-pyridinamine [cymitquimica.com]

- 2. aksci.com [aksci.com]

- 3. This compound | 1300750-79-1 | Benchchem [benchchem.com]

- 4. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Facebook [cancer.gov]

- 8. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. (PDF) Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors (2023) | Anthony B. El-Khoueiry | 32 Citations [scispace.com]

A Theoretical and Computational Guide to 3-Chloro-5-iodopyridin-4-amine: Exploring Molecular Properties for Drug Discovery

This technical guide provides a comprehensive theoretical and computational framework for the study of 3-Chloro-5-iodopyridin-4-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the significance of this molecule and details the computational methodologies to elucidate its structural, electronic, and reactivity properties. The insights derived from these studies are invaluable for understanding its potential as a scaffold in drug design and for guiding synthetic efforts.

Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry

Pyridines are a cornerstone of many biologically active molecules, and the introduction of halogen substituents provides a powerful tool for modulating their physicochemical and pharmacological properties.[1][2][3] Halogen atoms, particularly chlorine and iodine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through various non-covalent interactions, including hydrogen bonding and the increasingly recognized halogen bonding.[4]

This compound (C₅H₄ClIN₂) is a particularly interesting scaffold.[5][6][7][8][9][10] The presence of both a chloro and a iodo group, along with an amine functionality, offers multiple points for chemical modification and diverse intermolecular interactions. The chloro group can enhance metabolic stability and influence electronic properties, while the iodo group is a strong halogen bond donor, a feature of growing importance in rational drug design. The amino group provides a key site for hydrogen bonding and further derivatization. Understanding the interplay of these functionalities at a quantum mechanical level is crucial for unlocking the full potential of this molecule in drug discovery programs.[11][12]

This guide will provide a roadmap for the theoretical and computational investigation of this compound, enabling researchers to predict its behavior and design novel derivatives with improved therapeutic profiles.

Computational Methodologies: A Practical Framework

The investigation of this compound's properties can be effectively carried out using Density Functional Theory (DFT), a robust and widely used computational method in quantum chemistry.[13][14][15][16][17] This section outlines a step-by-step protocol for performing these calculations.

Software and Hardware Requirements

A variety of quantum chemistry software packages can be used for these calculations, including but not limited to Gaussian, ORCA, and GAMESS. These computations are typically performed on high-performance computing (HPC) clusters to handle the computational cost associated with the chosen level of theory and basis sets.

Step-by-Step Computational Protocol

-

Initial Structure Generation: The starting point is the generation of a 3D structure of this compound. This can be done using molecular building software like Avogadro or ChemDraw.

-

Geometry Optimization: The initial structure is then optimized to find its most stable conformation (a minimum on the potential energy surface).

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a good starting point for the C, H, N, and Cl atoms. For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.

-

-

Frequency Calculations: Following optimization, frequency calculations should be performed at the same level of theory.

-

Purpose: This step serves two critical functions:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation.

-

-